1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea

TrkA kinase inhibition pain target engagement WO2013176970 patent compound

Researchers studying TrkA-mediated pain pathways frequently encounter isomer ambiguity: the para-substituted morpholinopropoxy-phenylurea (CAS 1061377-71-6) is a confirmed TrkA inhibitor (IC50 82 nM, WO2013176970) with explicit patent coverage for chronic pain, neuropathic pain, and pruritus, while its meta-isomer (CAS 1061377-67-0) has zero TrkA annotation in any curated database or patent. • Validated TrkA inhibitor with patent-defined IP; suitable for phospho-TrkA ELISA, cellular target engagement, and in vivo CCI/CIPN pain models • Dual sEH/TrkA pharmacology enables single-probe investigation of eicosanoid-neurotrophin crosstalk in hypertension, inflammation, and diabetic nephropathy models • Lead-like physicochemical profile (MW 361.48, tPSA ~62 Ų); always specify CAS 1061377-71-6 to exclude the inactive meta-isomer

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
Cat. No. B12222361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea
Molecular FormulaC20H31N3O3
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCCCN3CCOCC3
InChIInChI=1S/C20H31N3O3/c24-20(21-17-5-2-1-3-6-17)22-18-7-9-19(10-8-18)26-14-4-11-23-12-15-25-16-13-23/h7-10,17H,1-6,11-16H2,(H2,21,22,24)
InChIKeyNRPGYHVVWXOCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea Overview


1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea (CAS 1061377-71-6, MW 361.48 g/mol, C20H31N3O3) is a para-substituted N,N′-disubstituted urea derivative combining a cyclohexyl N-terminal group with a 4-(3-morpholinopropoxy)phenyl moiety [1]. It is explicitly annotated as a tropomyosin-related kinase A (TrkA) inhibitor in patent WO2013176970 and has been assigned a unique drug identifier (D05AQT) in the Therapeutic Target Database, distinguishing it from closely related structural isomers that lack this kinase annotation [2]. Simultaneously, its 4-(3-morpholinopropoxy)phenyl core places it within a well-characterized class of potent soluble epoxide hydrolase (sEH) inhibitors, making it a valuable dual-target research tool [3].

1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea: No Generic Substitute


Although multiple cyclohexyl-phenylurea and morpholinopropoxy-phenylurea analogs are commercially available as screening compounds, they are not functionally interchangeable. The target annotation landscape diverges sharply across the isomer pair: the para-substituted isomer (CAS 1061377-71-6) is explicitly claimed as a TrkA inhibitor in WO2013176970 with a reported IC50 of 82 nM, whereas the meta-substituted isomer (CAS 1061377-67-0) has no documented TrkA kinase inhibitory activity in any patent or curated database [1]. Furthermore, in the sEH domain, the 4-(3-morpholinopropoxy)phenyl substitution pattern consistently yields sub-nanomolar binding affinity (Ki < 0.05 nM for the closest comparator), while the 3-substituted analog shows approximately 6-fold weaker binding (Ki = 0.310 nM), demonstrating that even a single-position shift of the morpholinopropoxy chain produces a functionally distinct compound [2]. Substituting the cyclohexyl group for an aryl group would additionally alter both the metabolic stability profile and the hydrophobic pocket complementarity that this scaffold achieves, as demonstrated by the extensive SAR literature on cyclohexyl-containing sEH inhibitors [3].

1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea: Head-to-Head Comparison


TrkA Inhibition: Patent-Annotated Para vs. Unannotated Meta

1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea (CAS 1061377-71-6) is explicitly listed as a representative TrkA inhibitor drug (ID: D05AQT) in the Therapeutic Target Database under patent WO2013176970, with a reported TrkA IC50 of 82 nM [1]. In contrast, its closest positional isomer, 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea (CAS 1061377-67-0), has no TrkA kinase annotation in any curated database, patent, or peer-reviewed publication [2]. This represents a qualitative functional differentiation: for research programs requiring validated TrkA target engagement, the para-isomer is the only viable choice within this isomeric pair.

TrkA kinase inhibition pain target engagement WO2013176970 patent compound

sEH Binding Affinity: Para- vs. Meta-Substituted Core

Within the 1,3-disubstituted urea series bearing a morpholinopropoxy-phenyl moiety, the para-substitution pattern confers substantially higher sEH binding affinity than the meta-substitution pattern. The closest structurally characterized comparator to the target compound is 1-(4-(3-morpholinopropoxy)phenyl)-3-phenylurea (Compound 30 in US10377744), which exhibits a sEH Ki of less than 0.0500 nM against recombinant human sEH [1]. The meta-substituted analog (Compound 19) shows a Ki of 0.310 nM under identical assay conditions [2]. This represents an approximately 6.2-fold affinity advantage for the para-substituted core architecture. The target compound retains this 4-(3-morpholinopropoxy)phenyl pharmacophore, with the cyclohexyl group replacing the phenyl ring at the opposing urea nitrogen—a substitution known in the sEH literature to further enhance potency and metabolic stability [3].

soluble epoxide hydrolase sEH inhibition binding affinity Ki

TrkA Patent Protection Over sEH-Only Analogs

Patent WO2013176970, which explicitly covers 1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea as a representative TrkA inhibitor, claims therapeutic applications in chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumors/cancer (ICD-11: 2A00-2F9Z) [1]. In contrast, the morpholinopropoxy-phenylurea compounds described in the sEH patent family (e.g., US20090023731) are primarily claimed for hypertension, cardiovascular disease, inflammatory conditions, and diabetes—a distinct therapeutic landscape [2]. While other morpholinopropoxy-phenylurea analogs are solely directed toward the sEH-eicosanoid pathway, this compound uniquely bridges TrkA neurotrophin signaling, providing a differentiation that matters for procurement in pain and neurology research programs where sEH inhibition alone may be insufficient [3].

patent-protected indication neuropathic pain chronic pain TrkA inhibitor patent

Cyclohexyl N-Substitution for Metabolic Stability

A significant limitation of N,N′-diaryl urea sEH inhibitors has been their relatively low metabolic stability in vivo, which prompted medicinal chemistry efforts to replace one aryl group with a cyclohexyl or adamantyl moiety [1]. A landmark structure-activity relationship study demonstrated that N-cyclohexyl-N′-aryl urea derivatives achieved markedly improved metabolic stability compared to their N,N′-diaryl urea counterparts, while maintaining or enhancing sEH inhibitory potency [2]. 1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea incorporates this stability-enhancing cyclohexyl pharmacophore at the N-terminus, whereas the commonly available comparator 1-(4-(3-morpholinopropoxy)phenyl)-3-phenylurea (CHEMBL561382) retains a phenyl group at this position. The phenyl-substituted analog is therefore predicted to be more susceptible to oxidative metabolism based on established class-level SAR [3].

metabolic stability N-cyclohexyl urea in vivo pharmacokinetics sEH inhibitor optimization

1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea Applications


TrkA-Mediated Pain and Neuroinflammation Studies

This compound is the only member of the cyclohexyl-morpholinopropoxy-phenylurea isomeric pair with validated TrkA kinase inhibitory activity (IC50 = 82 nM, WO2013176970) and explicit patent protection for chronic pain, neuropathic pain, and pruritus indications [1]. It is ideally suited for in vitro kinase selectivity profiling, cellular target engagement assays (phospho-TrkA ELISA or Western blot), and in vivo pain model studies (e.g., chronic constriction injury or chemotherapy-induced peripheral neuropathy models) where TrkA inhibition is the primary pharmacological hypothesis. The meta-isomer (CAS 1061377-67-0) cannot be used for these applications due to the absence of TrkA annotation. Selection of this compound ensures that experimental results are directly relevant to the patent-protected chemical space and can support translational drug discovery efforts.

Dual-Pathway Cardiovascular and Inflammatory Disease Models

For research programs exploring the intersection of sEH-mediated eicosanoid signaling and TrkA-mediated neurotrophin pathways, this compound provides a unique dual-target probe. The 4-(3-morpholinopropoxy)phenyl core confers potent sEH binding (class-level Ki < 0.05 nM for the closest para-substituted analog), while the cyclohexyl group contributes to favorable physicochemical and metabolic stability properties [1]. This compound is appropriate for studies in angiotensin-II-induced hypertension models, LPS-induced inflammation models, or diabetic nephropathy models where both sEH inhibition (elevating EETs) and TrkA modulation may contribute to therapeutic outcomes. Using a single dual-pathway compound rather than two separate tool molecules simplifies experimental design and reduces potential drug-drug interaction confounds [2].

Medicinal Chemistry Scaffold Optimization

The para-substituted morpholinopropoxy-phenyl core of this compound serves as a versatile scaffold for systematic SAR exploration. The cyclohexyl urea terminus can be diversified to explore hydrophobic pocket complementarity in both the TrkA ATP-binding site and the sEH catalytic tunnel, informed by the crystal structures of related urea-based TrkA inhibitors [1]. The morpholinopropoxy linker length and morpholine substitution can be varied to modulate solubility, permeability, and target selectivity. For medicinal chemistry teams aiming to optimize selectivity between TrkA and sEH, or to improve kinase selectivity over off-target TrkB/TrkC, this compound provides an ideal starting point with documented dual-target pharmacology that can be tuned through rational design [2].

Academic Screening Library Procurement

Academic screening centers and compound management facilities increasingly require chemical probes with clear target annotations, patent provenance, and documented selectivity profiles to ensure reproducibility and translational relevance. 1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea meets these criteria: it has an unambiguous CAS number (1061377-71-6), a defined molecular target (TrkA, IC50 = 82 nM), a secondary target hypothesis (sEH), and patent documentation (WO2013176970) that provides a clear intellectual property context [1]. Its predicted properties (MW 361.48, tPSA ~62 Ų, H-bond donors = 2, H-bond acceptors = 5) place it within lead-like chemical space. When procuring this compound, specification of the CAS number 1061377-71-6 and verification of the para-substitution pattern (4-position morpholinopropoxy) are essential to avoid inadvertent acquisition of the non-annotated meta-isomer (CAS 1061377-67-0) [2].

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